6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
Overview
Description
6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, also known as tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is a compound with the CAS Number: 869494-16-6 . It has a molecular weight of 198.27 . This compound is a solid at room temperature and is stored in a refrigerator . It is used as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane is characterized by a bicyclic carbon skeleton . The InChI code for this compound is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
6-(Boc-amino)-3-azabicyclo[3.1.1]heptane is a solid at room temperature . It has a molecular weight of 198.27 . The compound is stored in a refrigerator .Scientific Research Applications
Synthesis and Derivatives
Azabicyclic compounds, including those related to 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, are synthesized through various chemical reactions, such as intermolecular [2+2] photocycloaddition and intramolecular reductive cyclopropanation. These methods enable the production of gamma-aminobutyric acid analogues and derivatives with the azabicyclic skeleton, useful in medicinal chemistry due to their structural uniqueness and potential biological activity (Petz & Wanner, 2013; Basler, Schuster, & Bach, 2005; Gensini et al., 2002).
Conformational Studies
Research on cyclobutane-derived diamines, related to the azabicyclic structures, focuses on their conformational preferences and potential as sterically constrained building blocks in drug discovery. These studies provide insights into the structural characteristics and applications of such compounds in developing new pharmaceuticals (Radchenko et al., 2010).
Building Blocks for Drug Discovery
Azabicyclic compounds serve as critical building blocks in drug discovery, particularly as rigid dipeptide mimetics. They are employed in structure-activity studies to explore new therapeutic agents, showcasing their versatility and utility in medicinal chemistry (Mandal et al., 2005; Denisenko et al., 2017).
Novel Synthetic Routes
Innovative synthetic routes for azabicyclic compounds are continuously being developed to enhance efficiency and applicability in various fields, including the synthesis of constrained peptidomimetics and other complex organic molecules. These advancements contribute significantly to the fields of organic synthesis and drug development (Adamovskyi et al., 2014; Walker, Eklov, & Bedore, 2012).
Safety And Hazards
The safety information for 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane includes several hazard statements: H302, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUIRLXYWAJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-amino)-3-azabicyclo[3.1.1]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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